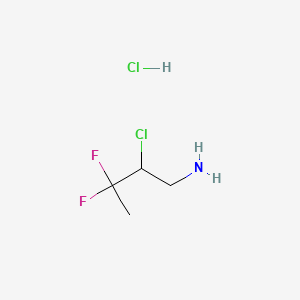
2-Chloro-3,3-difluorobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,3-difluorobutan-1-amine hydrochloride is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a butan-1-amine backbone. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-difluorobutan-1-amine hydrochloride typically involves the halogenation of butan-1-amine. One common method is the reaction of butan-1-amine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve efficient production.
化学反应分析
Types of Reactions
2-Chloro-3,3-difluorobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
科学研究应用
2-Chloro-3,3-difluorobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3,3-difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. The chlorine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-fluorobutan-1-amine
- 2-Bromo-3,3-difluorobutan-1-amine
- 2-Chloro-3,3-difluoropropan-1-amine
Uniqueness
2-Chloro-3,3-difluorobutan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
生物活性
2-Chloro-3,3-difluorobutan-1-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various amine derivatives and has been explored for its therapeutic applications, particularly in the context of cancer treatment and other proliferative disorders.
Chemical Structure and Properties
The molecular formula of this compound is C4H7ClF2. Its structure consists of a butane backbone with two fluorine atoms and a chlorine atom attached, which may influence its biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of specific biological pathways involved in cell proliferation and survival. Notably, it has been associated with the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various lymphomas. BCL6 facilitates the proliferation of B cells by repressing genes involved in apoptosis and DNA damage responses .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the compound's role in various experimental models:
- Cancer Cell Lines : In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines by inhibiting BCL6 activity. This suggests a promising avenue for therapeutic intervention in lymphomas.
- Animal Models : Preliminary animal studies indicate that administration of this compound may lead to decreased tumor growth rates in models of B-cell malignancies. However, detailed pharmacokinetic profiles and toxicity assessments are needed to fully understand its therapeutic potential.
属性
分子式 |
C4H9Cl2F2N |
|---|---|
分子量 |
180.02 g/mol |
IUPAC 名称 |
2-chloro-3,3-difluorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8ClF2N.ClH/c1-4(6,7)3(5)2-8;/h3H,2,8H2,1H3;1H |
InChI 键 |
XSYYCUWLTMWXKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CN)Cl)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















